3-iodo-1H-indole chemical properties and structure
3-iodo-1H-indole chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of 3-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-iodo-1H-indole is a pivotal heterocyclic compound widely utilized as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its strategic importance stems from the presence of the iodine atom at the C3 position of the indole scaffold, which serves as a reactive handle for a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of the core chemical properties, structural features, reactivity, and spectroscopic data of 3-iodo-1H-indole, supplemented with detailed experimental protocols and logical workflow diagrams to facilitate its application in research and development.
Chemical and Physical Properties
3-iodo-1H-indole is a cream to brown solid at room temperature and is noted to be light-sensitive.[1][2] It is advisable to store the compound in a freezer at -20°C.[2][3] The key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆IN | [1][3][4] |
| Molecular Weight | 243.04 g/mol | [1][4] |
| CAS Number | 26340-47-6 | [1][3][4] |
| Melting Point | 72-75 °C | [1][5] |
| Boiling Point | 341.7 ± 15.0 °C (Predicted) | [1][3] |
| Density | 1.960 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Solubility | Dichloromethane, Methanol | [1][3] |
| pKa | 15.50 ± 0.30 (Predicted) | [1][3] |
| LogP | 2.77250 | [3] |
| Appearance | Cream to brown solid | [1] |
| Stability | Unstable, Light Sensitive | [1] |
Molecular Structure
The structure of 3-iodo-1H-indole consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. The iodine atom is substituted at the C3 position of the indole ring, which is the most nucleophilic carbon atom in the indole system.
IUPAC Name: 3-iodo-1H-indole[4] Canonical SMILES: C1=CC=C2C(=C1)C(=CN2)I[3][4] InChI Key: FQVDXLYJTMHMCG-UHFFFAOYSA-N[4][5]
Synthesis and Reactivity
3-iodo-1H-indole is a valuable building block in organic synthesis, primarily due to the reactivity of the C-I bond.[7]
Synthesis of 3-iodo-1H-indole
A common method for the synthesis of 3-iodoindoles involves the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines using iodine (I₂).[7] This two-step process typically starts with a Sonogashira cross-coupling of a terminal alkyne with an N,N-dialkyl-o-iodoaniline, followed by the iodocyclization.[7]
Caption: Synthesis of 3-iodo-1H-indole.
Reactivity and Key Reactions
The C-I bond at the 3-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making 3-iodo-1H-indole an excellent precursor for introducing diverse functionalities at this position.[7][8]
-
Sonogashira Coupling: Reaction with terminal alkynes to form 3-alkynylindoles.[7][8]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form 3-arylindoles.[7][8]
-
Heck Coupling: Reaction with alkenes to introduce a vinyl group at the C3 position.[7][8]
-
Stille Coupling: Reaction with organostannanes.[8]
These reactions significantly enhance the molecular complexity and are instrumental in the synthesis of biologically active molecules and functional materials.[8][9]
Caption: Key cross-coupling reactions of 3-iodo-1H-indole.
Experimental Protocols
Detailed methodologies for key reactions are crucial for reproducibility. The following are generalized protocols based on literature.[7][10]
General Procedure for Sonogashira Coupling of 3-iodoindoles
This protocol describes the coupling of a 3-iodoindole derivative with phenylacetylene.[7]
-
Reaction Setup: In a suitable flask, dissolve the 3-iodoindole derivative (e.g., 3-iodo-1-methyl-2-phenylindole, 5.0 mmol) in triethylamine (Et₃N, 5 ml).
-
Addition of Reagents: Add phenylacetylene (6.0 mmol), PdCl₂(PPh₃)₂ (5 mol %), and CuI (2.5 mol %).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., Argon), seal it, and stir the mixture at room temperature.
-
Reaction Time: The reaction is typically monitored by TLC and is often complete within 2 hours.
-
Work-up: Upon completion, filter the resulting precipitate and wash it with diethyl ether (10 ml). The filtrate can be concentrated and purified by column chromatography.
General Procedure for Direct C5-Iodination of Indoles
This protocol outlines a method for the regioselective iodination of the indole core, which can be adapted for different positions based on the substrate and reagents.[10]
-
Reaction Setup: In a 10 mL round-bottom flask, charge the indole derivative (0.5 mmol) and N-Iodosuccinimide (NIS, 0.5 mmol).
-
Solvent: Add dichloromethane (DCM, 3 mL).
-
Catalyst/Promoter: Add boron trifluoride etherate (BF₃·Et₂O, 1.0 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours under air.
-
Work-up and Purification: Extract the reaction mixture with ethyl acetate, dry the organic layer over Na₂SO₄, concentrate it in vacuo, and purify the crude product by column chromatography.
Caption: General experimental workflow.
Spectroscopic Data
The characterization of 3-iodo-1H-indole relies on standard spectroscopic techniques. While a comprehensive, verified dataset for the parent compound is not available in the initial search, data for derivatives and general knowledge of indole spectroscopy provide a strong basis for analysis.
-
¹H NMR: The proton NMR spectrum of an indole will typically show signals for the aromatic protons in the region of δ 7-8 ppm. The N-H proton usually appears as a broad singlet at a higher chemical shift (δ > 10 ppm), depending on the solvent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms. The carbon bearing the iodine (C3) is expected to have a chemical shift significantly influenced by the iodine atom. For a derivative, 3-iodo-1-methyl-2-phenylindole, the C3 signal was observed at δ 59.0 ppm.[7]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound (242.95450 Da).[3][4] The isotopic pattern of iodine would be observable.
-
Infrared (IR) Spectroscopy: The IR spectrum would display a characteristic N-H stretching vibration around 3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their typical regions.
For detailed analysis, it is recommended to acquire spectroscopic data on a purified sample and compare it with data from chemical databases or published literature for analogous compounds.[4][11]
Safety Information
3-iodo-1H-indole is associated with the following hazard statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[5]
Conclusion
3-iodo-1H-indole is a cornerstone intermediate for the synthesis of complex indole-containing molecules. Its well-defined chemical properties and the predictable reactivity of the carbon-iodine bond make it an invaluable tool for medicinal chemists and materials scientists. This guide has consolidated the essential technical information required for the effective handling, characterization, and synthetic application of 3-iodo-1H-indole, providing a solid foundation for its use in innovative research and development endeavors.
References
- 1. 3-Iodoindole CAS#: 26340-47-6 [amp.chemicalbook.com]
- 2. 3-Iodoindole | 26340-47-6 [chemicalbook.com]
- 3. 3-iodo-1H-indole|lookchem [lookchem.com]
- 4. 3-iodo-1H-indole | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-iodo-1H-indole | 26340-47-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 3-iodo-2-methyl-1H-indole | 2033-44-5 [smolecule.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
Where R¹ can be H or a protecting group, and R² can be an aryl, alkyl, silyl, or other functionalized group.